4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
Overview
Description
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl-protected aminoethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Scientific Research Applications
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Mode of Action
It’s known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group that can interact with its targets .
Action Environment
The action, efficacy, and stability of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl-protected aminoethyl groups. One common method includes the reaction of 4-(bromomethyl)benzoic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.
Comparison with Similar Compounds
4-(2-Aminoethyl)benzoic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.
4-(2-(tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Contains an ethoxy group instead of an aminoethyl group, altering its reactivity and applications.
Uniqueness: 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is unique due to its tert-butoxycarbonyl protection, which provides stability and selectivity in reactions. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where controlled reactivity is essential.
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHASBWHDACFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132690-91-6 | |
Record name | 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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